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Off-target effects of ICI 182,780 in research models

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Compound of Interest		
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Technical Support Center: ICI 182,780 (Fulvestrant)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ICI 182,780 (Fulvestrant) in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of ICI 182,780?

ICI 182,780, also known as Fulvestrant, is a selective estrogen receptor (ER) downregulator (SERD).[1][2] Its primary mechanism involves binding to the estrogen receptor (ER α) with high affinity, leading to receptor dimerization impairment, accelerated degradation of the ER α protein, and a subsequent reduction in ER α levels within the cell.[3][4] This action blocks estrogen-dependent signaling pathways, inhibiting the proliferation of ER-positive cancer cells.

Q2: What are the known off-target effects of ICI 182,780?

Beyond its potent anti-estrogenic activity, ICI 182,780 exhibits several off-target effects that can influence experimental outcomes. These include:

 G-protein coupled estrogen receptor (GPER) agonism: ICI 182,780 is a high-affinity agonist for GPER, a membrane-associated estrogen receptor.[5]



- Modulation of other steroid receptors: It has been shown to down-regulate androgen receptor (AR) expression in prostate cancer cells.[6][7] However, in other models, such as rat efferent ductules, it did not affect androgen receptor or ERβ expression.[8]
- ER-independent growth inhibition: ICI 182,780 can inhibit the growth of some ER-negative breast cancer cells, suggesting mechanisms independent of ERα.[9]
- Induction of autophagy: In some breast cancer cell lines, ICI 182,780 can induce an increase in acidic vesicular organelles, a characteristic of autophagy.[10][11]
- Immunomodulatory effects: It can sensitize both ER-positive and ER-negative breast cancer cells to immune-mediated killing by natural killer (NK) cells.[12][13]
- Binding to other cellular sites: Evidence suggests the existence of a specific, high-affinity binding site for ICI 182,780 that is distinct from the classical estrogen receptor.[14]

Q3: At what concentrations are the off-target effects of ICI 182,780 typically observed?

The concentrations at which off-target effects become apparent can vary depending on the cell type and the specific effect being measured. The following table summarizes key quantitative data.

Quantitative Data Summary



Target/Effec t	Compound	Metric	Value	Cell Line/Model	Reference
On-Target					
Estrogen Receptor α (ERα)	ICI 182,780	IC50	0.29 nM	Breast cancer cells	[15]
Off-Target					
G-protein coupled estrogen receptor (GPER)	ICI 182,780	Binding Affinity (Ki)	30-50 nM	-	[5]
Androgen Receptor (AR) Downregulati on	ICI 182,780	Concentratio n	10 μΜ	LNCaP prostate cancer cells	[6][7]
Immunomodu latory Effect (sensitization to NK cell killing)	ICI 182,780	Concentratio n	50 nM	ER+ and ER- breast cancer cells	[12]
Autophagy Induction (increased acidic vesicular organelles)	ICI 182,780	Concentratio n	Not specified	MCF-7 breast cancer cells	[10][11]
ER- independent Growth Inhibition	ICI 182,780	Concentratio n	Not specified	Triple- negative breast cancer cells	[9]



Troubleshooting Guide

This guide addresses common issues encountered during experiments with ICI 182,780 that may be attributable to its off-target effects.

Issue 1: Unexpected cell growth inhibition in ER-negative cell lines.

- Possible Cause: This could be due to the ER-independent off-target effects of ICI 182,780.
 One potential mechanism is the upregulation of ERβ, which can have anti-proliferative effects.[9] Another possibility is the induction of apoptosis through GPER signaling.[12][13]
- Troubleshooting Steps:
 - \circ Confirm ER status: Re-verify the ER α -negativity of your cell line using Western blot or qPCR.
 - Investigate GPER expression: Determine the expression level of GPER in your cell line.
 The effects of ICI 182,780 in ER-negative cells may be mediated through GPER.
 - Use a GPER-specific antagonist: To confirm the involvement of GPER, co-treat cells with ICI 182,780 and a specific GPER antagonist like G15.
 - \circ Assess ER β expression: Evaluate the expression of ER β before and after treatment with ICI 182,780.

Issue 2: Discrepancies in androgen-regulated gene expression or androgen-dependent cell growth.

- Possible Cause: ICI 182,780 has been shown to down-regulate androgen receptor (AR)
 expression in some prostate cancer cell lines, which could interfere with studies on androgen
 signaling.[6][7] This effect appears to be due to transcriptional repression of the AR gene.[7]
- Troubleshooting Steps:
 - Monitor AR levels: Measure AR mRNA and protein levels in your experimental model following ICI 182,780 treatment.



- Perform control experiments: Include control groups to assess the effect of ICI 182,780 alone on AR expression and the expression of androgen-responsive genes.
- Consider alternative SERDs: If AR downregulation is a significant confounding factor,
 consider using other SERDs that may have a different off-target profile concerning AR.

Issue 3: Unexpected changes in cellular metabolism or autophagy-related markers.

- Possible Cause: ICI 182,780 has been observed to increase the number of acidic vesicular organelles in ER-positive breast cancer cells, suggesting an induction of autophagy.[10][11]
 This effect appears to be independent of GPER.[11]
- Troubleshooting Steps:
 - Assess autophagy markers: Monitor key autophagy markers such as LC3-II conversion and p62 degradation by Western blot.
 - Utilize autophagy inhibitors: To confirm that the observed phenotype is due to autophagy, use known autophagy inhibitors like chloroquine or bafilomycin A1 in combination with ICI 182,780.
 - Evaluate ERα dependence: Test the effect in ERα-negative cells to determine if the induction of autophagy is dependent on the primary target of ICI 182,780.

Experimental Protocols

Assessment of Androgen Receptor Promoter Activity

This protocol is adapted from a study investigating the mechanism of AR downregulation by ICI 182,780.[7]

- Cell Culture and Transfection: LNCaP cells are transiently transfected with a plasmid containing the AR promoter region linked to a luciferase reporter gene. A co-transfected Renilla luciferase plasmid serves as a control for transfection efficiency.
- Treatment: Following transfection, cells are treated with either vehicle (e.g., DMSO) or ICI 182,780 (e.g., 10 μM) for a specified period (e.g., 24 hours).



- Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dualluciferase reporter assay system.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to
 account for variations in transfection efficiency. A decrease in the normalized luciferase
 activity in ICI 182,780-treated cells compared to vehicle-treated cells indicates a repression
 of AR promoter activity.
- 2. In Vitro Natural Killer (NK) Cell-Mediated Cytotoxicity Assay

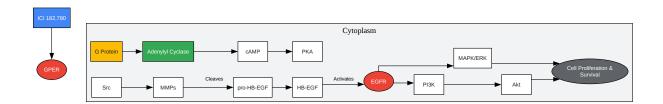
This protocol is based on a study demonstrating the immunomodulatory effects of ICI 182,780. [12][13]

- Target Cell Preparation: Breast cancer cells (both ER+ and ER-) are pretreated with either vehicle or ICI 182,780 (e.g., 50 nM) for 24 hours.
- Target Cell Labeling: Target cells are labeled with a radioactive isotope, such as 111Indium (111In).
- Co-culture: Labeled target cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) or isolated NK cells at various effector-to-target (E:T) ratios.
- Measurement of Cytotoxicity: After an incubation period (e.g., 4 hours), the amount of 111In released into the supernatant is measured using a gamma counter.
- Data Analysis: The percentage of specific cell lysis is calculated. An increase in cell lysis in the presence of ICI 182,780-pretreated target cells indicates sensitization to NK cellmediated killing.

Signaling Pathways and Workflows

Below are diagrams illustrating key signaling pathways and a troubleshooting workflow.

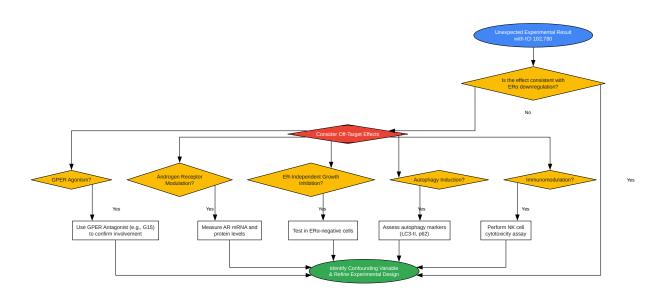




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Caption: GPER signaling pathway activated by ICI 182,780.





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Caption: Troubleshooting workflow for unexpected results with ICI 182,780.

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